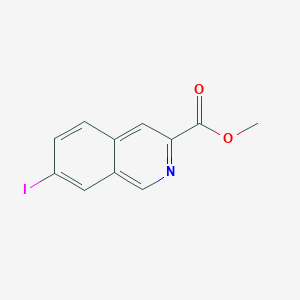
Methyl 7-iodoisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-iodoisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of an iodine atom at the 7th position and a carboxylate group at the 3rd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-iodoisoquinoline-3-carboxylate typically involves the iodination of isoquinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where isoquinoline is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 7-iodoisoquinoline is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-iodoisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azidoisoquinoline derivatives, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
Methyl 7-iodoisoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-iodoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylate group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-isoquinolinecarboxylate: Lacks the iodine atom at the 7th position, resulting in different chemical properties and reactivity.
7-Bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
Isoquinoline-3-carboxylic acid: The absence of the methyl ester group and iodine atom makes it less versatile in certain synthetic applications.
Uniqueness
Methyl 7-iodoisoquinoline-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propriétés
Formule moléculaire |
C11H8INO2 |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
methyl 7-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 |
Clé InChI |
SONQFUMSFQNXJL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C=C(C=CC2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
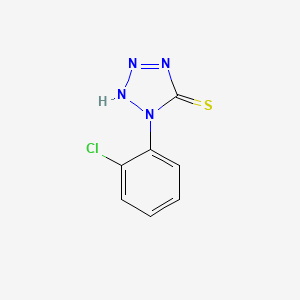
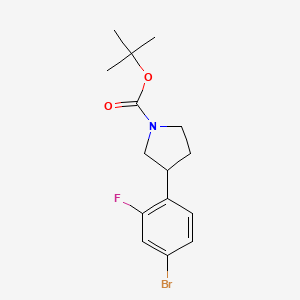
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
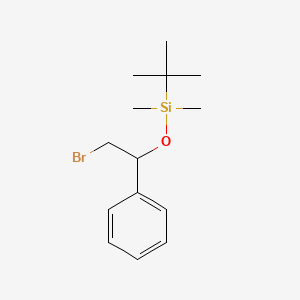

![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)

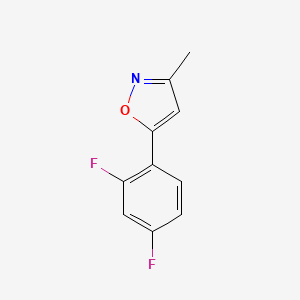
![Benzo[g]quinazoline](/img/structure/B13665071.png)
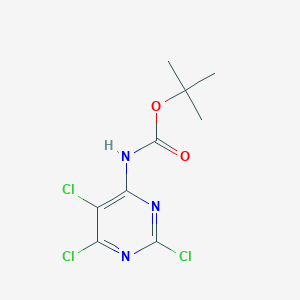
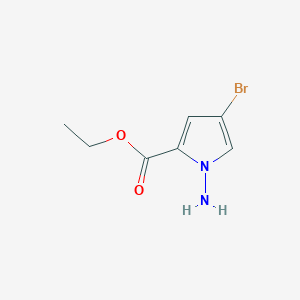
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
